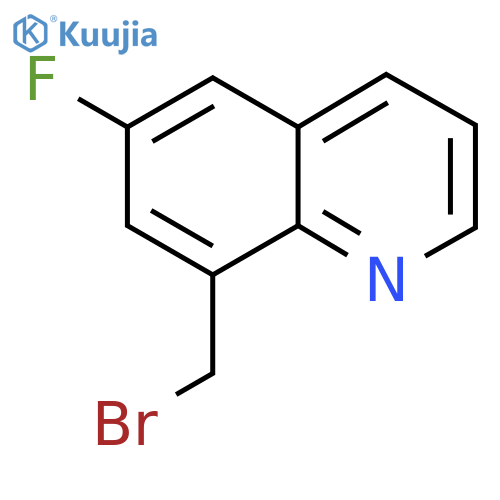

Cas no 926262-79-5 (8-(Bromomethyl)-6-fluoroquinoline)

926262-79-5 structure

商品名:8-(Bromomethyl)-6-fluoroquinoline

CAS番号:926262-79-5

MF:C10H7BrFN

メガワット:240.07168507576

CID:4665639

8-(Bromomethyl)-6-fluoroquinoline 化学的及び物理的性質

名前と識別子

-

- 8-(bromomethyl)-6-fluoroquinoline

- SB69872

- 8-(Bromomethyl)-6-fluoroquinoline

-

- インチ: 1S/C10H7BrFN/c11-6-8-5-9(12)4-7-2-1-3-13-10(7)8/h1-5H,6H2

- InChIKey: NOBVXSWUZDZIMX-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CC(=CC2=CC=CN=C21)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 176

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 12.9

8-(Bromomethyl)-6-fluoroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317660-2.5g |

8-(Bromomethyl)-6-fluoroquinoline |

926262-79-5 | 98% | 2.5g |

¥19828.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317660-10g |

8-(Bromomethyl)-6-fluoroquinoline |

926262-79-5 | 98% | 10g |

¥34819.00 | 2024-04-25 | |

| Enamine | EN300-35204-0.5g |

8-(bromomethyl)-6-fluoroquinoline |

926262-79-5 | 95.0% | 0.5g |

$480.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317660-500mg |

8-(Bromomethyl)-6-fluoroquinoline |

926262-79-5 | 98% | 500mg |

¥6851.00 | 2024-04-25 | |

| Chemenu | CM222722-1g |

8-(Bromomethyl)-6-fluoroquinoline |

926262-79-5 | 95% | 1g |

$574 | 2021-08-04 | |

| TRC | B994408-50mg |

8-(Bromomethyl)-6-fluoroquinoline |

926262-79-5 | 50mg |

$ 160.00 | 2022-06-06 | ||

| Enamine | EN300-35204-5.0g |

8-(bromomethyl)-6-fluoroquinoline |

926262-79-5 | 95.0% | 5.0g |

$1779.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317660-100mg |

8-(Bromomethyl)-6-fluoroquinoline |

926262-79-5 | 98% | 100mg |

¥3336.00 | 2024-04-25 | |

| Enamine | EN300-35204-1.0g |

8-(bromomethyl)-6-fluoroquinoline |

926262-79-5 | 95.0% | 1.0g |

$614.0 | 2025-02-20 | |

| Alichem | A189008520-1g |

8-(Bromomethyl)-6-fluoroquinoline |

926262-79-5 | 95% | 1g |

$534.60 | 2023-08-31 |

8-(Bromomethyl)-6-fluoroquinoline 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

926262-79-5 (8-(Bromomethyl)-6-fluoroquinoline) 関連製品

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:926262-79-5)8-(Bromomethyl)-6-fluoroquinoline

清らかである:99%

はかる:1g

価格 ($):553